molecular formula C13H13N3S B3056909 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea CAS No. 75160-54-2

1-Phenyl-3-(pyridin-2-ylmethyl)thiourea

Cat. No. B3056909
CAS RN: 75160-54-2
M. Wt: 243.33 g/mol
InChI Key: SOUKKKCMEOLENT-UHFFFAOYSA-N
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Patent
US04419516

Procedure details

N-Phenyl-N'-2-pyridinylmethylthiourea is prepared by heating 19.8 g (0.147 m) phenylisothiocyanate and 13.2 g (0.122 m) 2-aminomethylpyridine in 500 ml benzene for 3 hr. The solid (22.8 g, 77% yield) which is collected with a melting point of 98°-9° C. and is analytically pure.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C1C=CC=CC=1>[C:1]1([NH:7][C:8]([NH:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
13.2 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=S)NCC1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.